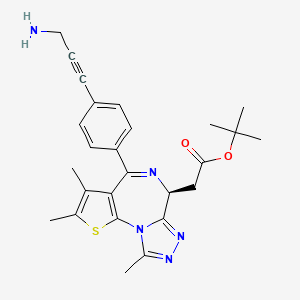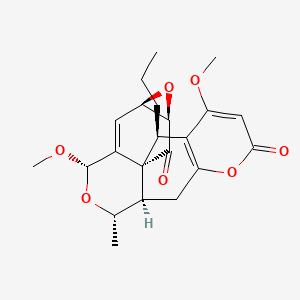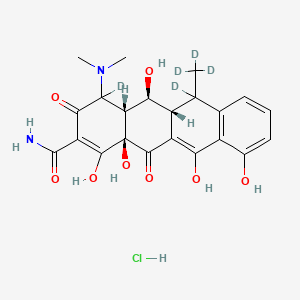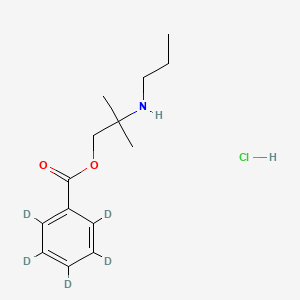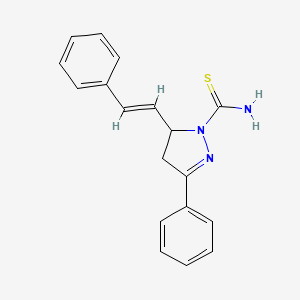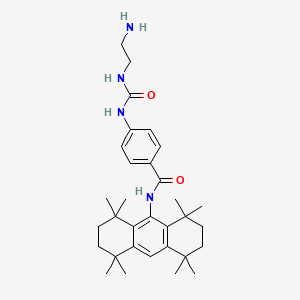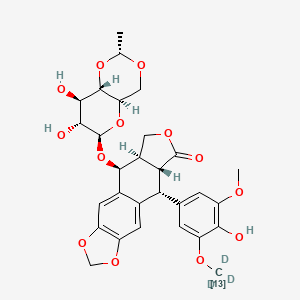
Etoposide-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etoposide-13C,d3 is a labeled derivative of etoposide, an anti-cancer chemotherapy agent. This compound is labeled with carbon-13 and deuterium, which makes it useful in various scientific studies, particularly in tracing and quantification during drug development processes . Etoposide itself is known for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby inducing cell cycle arrest, apoptosis, and autophagy .
Vorbereitungsmethoden
Etoposide-13C,d3 is synthesized by incorporating stable heavy isotopes of carbon and hydrogen into the etoposide molecule. The preparation involves the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant . The synthetic route typically includes the following steps:
Extraction of Podophyllotoxin: Podophyllotoxin is extracted from the plant material.
Chemical Modification:
Purification: The final product is purified to obtain this compound with high purity.
Analyse Chemischer Reaktionen
Etoposide-13C,d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the etoposide molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the etoposide molecule, which can be useful for creating derivatives with varying properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Etoposide-13C,d3 has a wide range of scientific research applications:
Wirkmechanismus
Etoposide-13C,d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is responsible for managing the topological states of DNA during replication. By forming a complex with topoisomerase II and DNA, this compound induces breaks in double-stranded DNA and prevents the repair of these breaks . This leads to the accumulation of DNA damage, ultimately causing cell cycle arrest and apoptosis . The compound primarily affects cells in the G2 and S phases of the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Etoposide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:
Etoposide: The non-labeled version of etoposide, widely used in chemotherapy.
Podophyllotoxin: The parent compound from which etoposide is derived.
Teniposide: Another topoisomerase II inhibitor with a similar mechanism of action but different chemical structure.
This compound stands out due to its enhanced ability to provide detailed insights into the pharmacokinetics and metabolic pathways of etoposide, making it invaluable in drug development and research.
Eigenschaften
Molekularformel |
C29H32O13 |
|---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuterio(113C)methoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2+1D3 |
InChI-Schlüssel |
VJJPUSNTGOMMGY-AQICWNCOSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |
Kanonische SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
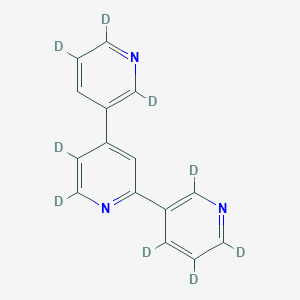
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
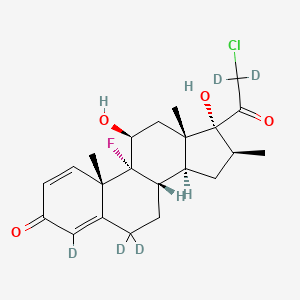
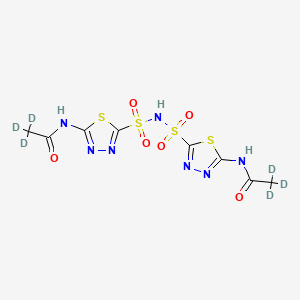
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
